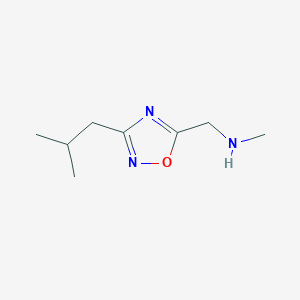![molecular formula C9H8ClN3O2 B3302340 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester CAS No. 916213-94-0](/img/structure/B3302340.png)
3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester
描述
3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its molecular structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl groups attached at specific positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as aminopyrazoles and halopyrimidines, under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the chlorine atom to form a corresponding amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: 3-Amino-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
3-Amino-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester
Uniqueness: 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBORAXNZLLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174685 | |
| Record name | Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916213-94-0 | |
| Record name | Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916213-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)
![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B3302328.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)



